molecular formula C7H10BNO2 B580047 (4-Amino-2-methylphenyl)boronic acid CAS No. 216060-08-1

(4-Amino-2-methylphenyl)boronic acid

Cat. No.: B580047
CAS No.: 216060-08-1
M. Wt: 150.972
InChI Key: YOSXJLIIIZSXCC-UHFFFAOYSA-N
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Description

(4-Amino-2-methylphenyl)boronic acid is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of an amino group and a methyl group attached to the phenyl ring

Mechanism of Action

Target of Action

The primary target of (4-Amino-2-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s worth noting that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition of palladium to an electrophilic organic group and the subsequent transmetalation of a nucleophilic organic group from boron to palladium .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group tolerant conditions . Additionally, the organoboron reagents used in this reaction, including this compound, are relatively stable, readily prepared, and generally environmentally benign . These characteristics suggest that the action, efficacy, and stability of this compound are likely to be robust across a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Amino-2-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylaniline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Amino-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Aminophenylboronic acid
  • 2-Aminophenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Fluoro-4-methylphenylboronic acid

Comparison: (4-Amino-2-methylphenyl)boronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-amino-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSXJLIIIZSXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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